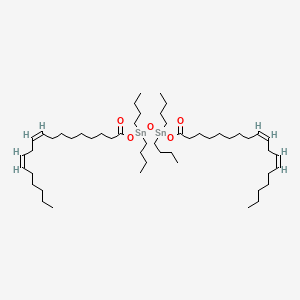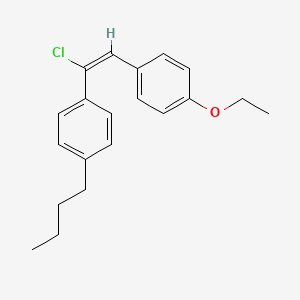
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene is an organic compound that belongs to the class of vinylbenzenes This compound is characterized by the presence of a butyl group, a chloro group, and an ethoxyphenyl group attached to a vinylbenzene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethoxybenzaldehyde: This can be synthesized from 4-ethoxyphenol through an oxidation reaction.
Formation of (E)-1-chloro-2-(4-ethoxyphenyl)ethene: This intermediate is prepared by reacting 4-ethoxybenzaldehyde with a chlorinating agent such as thionyl chloride.
Final coupling reaction: The intermediate is then coupled with 1-butylbenzene in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
科学研究应用
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
(E)-1-Butyl-4-(1-chloro-2-(4-methoxyphenyl)vinyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-1-Butyl-4-(1-chloro-2-(4-hydroxyphenyl)vinyl)benzene: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role.
属性
CAS 编号 |
54513-47-2 |
|---|---|
分子式 |
C20H23ClO |
分子量 |
314.8 g/mol |
IUPAC 名称 |
1-butyl-4-[(E)-1-chloro-2-(4-ethoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H23ClO/c1-3-5-6-16-7-11-18(12-8-16)20(21)15-17-9-13-19(14-10-17)22-4-2/h7-15H,3-6H2,1-2H3/b20-15+ |
InChI 键 |
YEJFQWHGEFCWJX-HMMYKYKNSA-N |
手性 SMILES |
CCCCC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)OCC)/Cl |
规范 SMILES |
CCCCC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


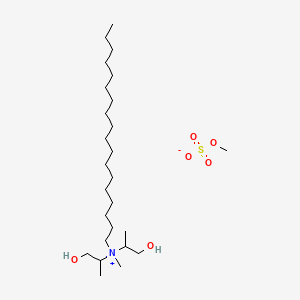
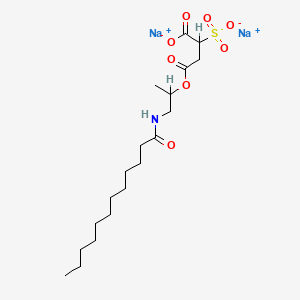
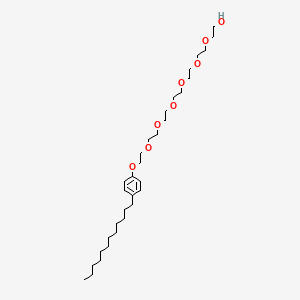
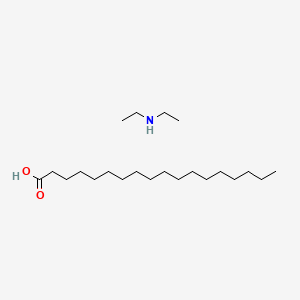

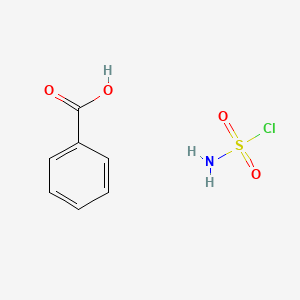
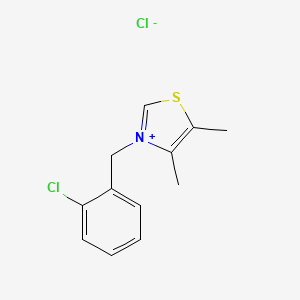
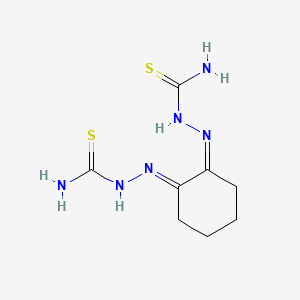
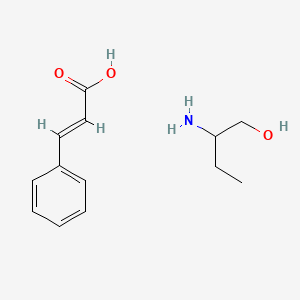
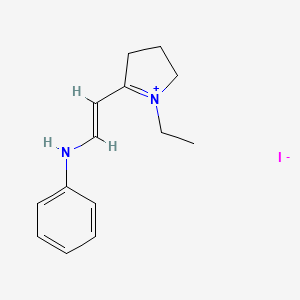
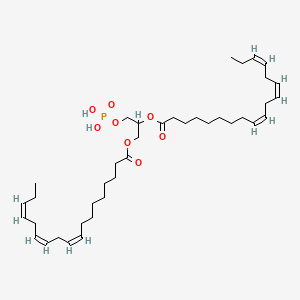
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
